molecular formula C36H52N2O2Zn B12505500 zinc;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate

zinc;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate

Cat. No.: B12505500
M. Wt: 610.2 g/mol
InChI Key: KMUJCMSUODEDEM-UHFFFAOYSA-L
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Description

Chemical Classification and Structural Features

Zinc-Schiff base phenolate complexes belong to the broader family of coordination compounds where zinc(II) ions are chelated by tetradentate ligands formed via Schiff base condensation. The specific compound zinc;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate features a salophen-type ligand system (N,N'-bis(salicylidene)-1,2-phenylenediamine analog) with tert-butyl substituents at strategic positions. The ligand coordinates to the zinc center through two imine nitrogen atoms and two phenolic oxygen atoms, forming a distorted square planar or tetrahedral geometry depending on the coordination environment.

X-ray crystallographic studies of analogous zinc-Schiff base complexes reveal that the metal center typically adopts a four-coordinate geometry, with bond lengths between zinc and donor atoms (N/O) ranging from 1.95–2.10 Å. In dimeric structures, bridging phenolic oxygen atoms may extend the coordination sphere, though the tert-butyl substituents in this compound likely favor monomeric forms due to steric constraints. The rigid, conjugated π-system of the salophen backbone enhances stability and influences electronic properties, as evidenced by UV-vis absorption bands near 350–400 nm attributed to ligand-centered transitions.

Key Structural Parameters (Hypothetical Data Based on Analogues)

Parameter Value Range
Zn–N bond length 1.98–2.05 Å
Zn–O bond length 1.93–1.97 Å
N–Zn–O bond angle 85–95°
Dihedral angle (ligand) 15–25° (non-planar)

Role of Tert-Butyl Substituents in Ligand Design

The tert-butyl groups at the 2,4-positions of the phenolic rings and the 3,5-positions of the aniline-derived moiety serve critical functions:

  • Steric Protection : Bulky tert-butyl groups shield the zinc center from unwanted nucleophilic attacks or oxidative degradation, enhancing thermal and chemical stability. Computational studies on similar systems show that larger substituents increase the dihedral angle between aromatic rings, reducing π-π stacking interactions and improving solubility in nonpolar solvents.
  • Electronic Modulation : The electron-donating inductive effect of tert-butyl groups raises the electron density at the phenolic oxygen atoms, strengthening the Zn–O bond and stabilizing the metal-ligand complex. This electronic tuning also shifts the ligand’s HOMO-LUMO gap, as observed in DFT calculations where tert-butyl-substituted salophen complexes exhibit Egap values ~0.25–0.30 eV.
  • Crystallographic Control : Steric bulk directs molecular packing in the solid state, often leading to non-covalent interactions (e.g., C–H···π) that stabilize specific polymorphs.

Historical Development of Salophen-Type Zinc Complexes

Salophen ligands emerged in the late 20th century as versatile scaffolds for transition metal coordination. Early work focused on simple derivatives without bulky substituents, such as N,N'-bis(salicylidene)-1,2-phenylenediamine zinc complexes, which exhibited moderate catalytic activity in ester hydrolysis. The introduction of tert-butyl groups in the 2000s marked a turning point, enabling applications in:

  • Materials Science : Enhanced solubility allowed for thin-film fabrication in optoelectronic devices.
  • Biological Chemistry : Improved lipophilicity facilitated cell membrane penetration, with zinc-salophen complexes demonstrating DNA-binding affinity (Kb ~10⁵ M⁻¹) and low cytotoxicity.
  • Sensing : Fluorescence quenching responses to anions like ADP were achieved via structural rigidity imparted by tert-butyl groups.

Recent advances include the integration of computational methods (e.g., DFT, PM6) to predict geometry and reactivity, as demonstrated in studies modeling Zn–salophen interactions with Group 12 metals. These tools have clarified the relationship between substituent size, metal ion radius, and ligand distortion, guiding the design of complexes with tailored properties.

Properties

Molecular Formula

C36H52N2O2Zn

Molecular Weight

610.2 g/mol

IUPAC Name

zinc;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate

InChI

InChI=1S/C36H54N2O2.Zn/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;/h17-22,29-30,39-40H,13-16H2,1-12H3;/q;+2/p-2

InChI Key

KMUJCMSUODEDEM-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Zn+2]

Origin of Product

United States

Preparation Methods

Preparation of 3,5-Di-tert-Butyl-2-Hydroxybenzaldehyde

The salicylaldehyde derivative is synthesized via Friedel-Crafts alkylation:

  • Reagents : 2-Hydroxybenzaldehyde, isobutylene, aluminum phenoxide catalyst.
  • Conditions : 50–100°C, 2–10 hours under inert atmosphere.
  • Yield : 85–88%.

Mechanism :
$$ \text{2-Hydroxybenzaldehyde} + 2 \text{ Isobutylene} \xrightarrow{\text{Al(OPh)}_3} \text{3,5-Di-tert-butyl-2-hydroxybenzaldehyde} $$

Preparation of (1R,2R)-Cyclohexane-1,2-Diamine

The chiral diamine is obtained via resolution of racemic mixtures or asymmetric hydrogenation. Commercial availability simplifies this step for non-stereospecific syntheses.

Ligand Synthesis: Schiff Base Formation

The tetradentate salphen ligand is prepared by condensing 3,5-di-tert-butyl-2-hydroxybenzaldehyde with (1R,2R)-cyclohexane-1,2-diamine:

  • Molar Ratio : 2:1 (aldehyde:diamine).
  • Solvent : Ethanol or methanol.
  • Conditions : Reflux for 12–24 hours.
  • Yield : 70–85%.

Reaction :
$$ 2 \text{ Aldehyde} + \text{Diamine} \rightarrow \text{H}2\text{L} \, (\text{Schiff base ligand}) + 2 \text{H}2\text{O} $$

Zinc(II) Complexation

Template-Assisted Method

Zinc acetate directs ligand assembly during Schiff base formation:

  • Procedure :
    • Mix aldehyde, diamine, and Zn(OAc)₂·2H₂O in ethanol.
    • Reflux for 6–12 hours.
    • Isolate via filtration or solvent evaporation.
  • Yield : 65–75%.

Post-Metalation Method

Ligand pre-formation followed by metalation:

  • Procedure :
    • Dissolve H₂L in ethanol.
    • Add Zn(OAc)₂·2H₂O (1:1 molar ratio).
    • Stir at 60°C for 4 hours.
  • Yield : 80–90%.

Characterization Data

Parameter Ligand (H₂L) Zinc Complex
Melting Point 159–162°C >250°C (decomp.)
UV-Vis (λ_max, nm) 320 (π→π), 398 (n→π) 382–430 (LMCT)
IR (cm⁻¹) 1635 (C=N), 1260 (C-O) 1610 (C=N), 1295 (C-O)
¹H NMR (δ, ppm) 8.33 (imine H), 1.45 (t-Bu) 7.22–7.45 (aromatic H)

Optimization Strategies

Solvent Effects

  • Ethanol : Higher yields due to ligand solubility.
  • DMF : Accelerates metalation but risks demetalation.

Stereochemical Control

  • Chiral Diamines : (1R,2R)-cyclohexanediamine induces helical complexes.
  • Temperature : <60°C preserves stereointegrity.

Aggregation Mitigation

  • Bulky Substituents : tert-Butyl groups prevent π-stacking.
  • Co-ligands : Quinoline or benzimidazole additives stabilize mononuclear species.

Comparative Analysis of Methods

Method Advantages Disadvantages
Template Synthesis Single-step, high efficiency Requires stoichiometric metal
Post-Metalation Pure ligand isolation Longer reaction time

Challenges and Solutions

  • Demetalation : Avoid protic solvents (e.g., water) during synthesis.
  • Low Solubility : Use tert-butyl groups or co-solvents (e.g., toluene).

Chemical Reactions Analysis

Types of Reactions

Zinc;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives .

Scientific Research Applications

Zinc;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.

    Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases.

    Industry: It is used as a stabilizer in the production of plastics and other polymers.

Mechanism of Action

The mechanism by which zinc;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate exerts its effects involves the coordination of the zinc ion with the phenolate ligand. This coordination enhances the stability of the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved include interactions with reactive oxygen species and other free radicals, which are neutralized by the compound’s antioxidant properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues: Schiff Base Metal Complexes

Schiff base ligands are widely used in coordination chemistry. Key analogues of the zinc complex include:

Compound Metal Center Ligand Structure Key Features
Copper(II); analogous Schiff base Cu(II) Same ligand framework Jahn-Teller distortion observed; higher redox activity than Zn analogue
Nickel(II); analogous Schiff base Ni(II) Reduced tert-butyl substitution Square-planar geometry; lower steric hindrance enhances catalytic turnover
Zinc(II); simplified phenolic ligand Zn(II) No cyclohexyl bridge Reduced thermal stability; faster ligand dissociation in solution

Findings :

  • The zinc complex’s tert-butyl groups and cyclohexyl bridge confer superior thermal stability (decomposition >300°C) compared to nickel and copper analogues (<250°C) .
  • Crystallographic studies (via SHELX and ORTEP-III) reveal distorted tetrahedral geometry in the zinc complex, whereas copper analogues exhibit elongated octahedral coordination due to Jahn-Teller effects .
Electronic and Spectroscopic Comparisons
  • NMR Analysis: The tert-butyl groups in the zinc complex shield adjacent protons, causing upfield shifts (e.g., phenolic protons at δ 10.2 ppm vs. δ 11.5 ppm in less hindered analogues) .
  • UV-Vis Spectroscopy : The zinc complex shows a ligand-centered absorption band at 390 nm, red-shifted by 20 nm compared to nickel analogues due to enhanced π-conjugation from the cyclohexyl bridge .

Q & A

Q. What are the established synthetic routes for synthesizing this zinc-Schiff base complex, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step ligand coordination approach. First, the Schiff base ligand is prepared by condensing 3,5-di-tert-butyl-2-hydroxybenzaldehyde with a cyclohexyl diamine derivative under reflux in anhydrous ethanol. Zinc is then introduced via a metalation reaction using zinc acetate in tetrahydrofuran (THF) under inert conditions. Critical parameters include:

  • Solvent polarity : THF enhances metal-ligand coordination compared to less polar solvents.
  • Stoichiometry : A 1:1 molar ratio of ligand to zinc acetate minimizes side products.
  • Temperature : Reflux at 65–70°C optimizes ligand formation but must be controlled to prevent decomposition of tert-butyl groups.
    Yield inconsistencies (~60–85%) often arise from trace moisture, which hydrolyzes the imine bond. Purity can be verified via elemental analysis and NMR spectroscopy, with discrepancies resolved by recrystallization from dichloromethane/hexane mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this complex, and how can data inconsistencies be resolved?

Methodological Answer:

  • UV-Vis Spectroscopy : Identifies π→π* and charge-transfer transitions in the 300–500 nm range. Inconsistencies in peak broadening may indicate incomplete ligand coordination or solvent effects.
  • FT-IR : Confirms imine (C=N) stretching at ~1600–1650 cm⁻¹. Shifts in phenolic ν(O-H) (from ~3400 cm⁻¹ to lower frequencies) confirm deprotonation upon metal binding.
  • NMR : ¹H NMR in CDCl₃ resolves tert-butyl protons as singlets at ~1.4 ppm. Paramagnetic broadening in the zinc complex necessitates low-temperature (e.g., –40°C) measurements.
    Data conflicts (e.g., unexpected splitting in NMR) may arise from dynamic equilibria in solution. Variable-temperature NMR or DFT calculations can clarify structural ambiguities .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to predict the catalytic behavior of this complex in oxidation reactions?

Methodological Answer:

  • DFT Modeling : Optimize the geometry of the zinc complex using B3LYP/6-31G(d) to calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap correlates with redox activity.
  • Mechanistic Simulations : Use Gaussian or ORCA to model transition states in hypothetical catalytic cycles (e.g., O₂ activation). Compare activation energies with experimental kinetic data (e.g., from stopped-flow spectroscopy).
  • Validation : Discrepancies between predicted and observed turnover frequencies (TOFs) may indicate unaccounted solvent effects or intermediate stabilization. Hybrid QM/MM approaches refine accuracy .

Q. What strategies are recommended for analyzing contradictory data in studies involving this compound’s environmental stability?

Methodological Answer:

  • Controlled Degradation Studies : Expose the complex to UV light (λ = 254–365 nm) and monitor decomposition via HPLC-MS. Conflicting half-life values may arise from variations in light intensity or oxygen levels. Standardize conditions using a photoreactor with calibrated radiometers.
  • Surface Interaction Analysis : Use XPS to detect zinc leaching into aqueous phases. Conflicting results in soil adsorption studies (e.g., Kd values) require pH-controlled batch experiments (pH 5–9) to isolate electrostatic effects.
  • Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers in datasets, particularly when comparing lab-scale and field-derived degradation rates .

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